

4-Bromo-1-indanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-1-indanone**

Cat. No.: **B057769**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-1-indanone**: Chemical Properties, Structure, and Applications

Abstract

4-Bromo-1-indanone is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its reactivity. The document highlights its role as a versatile building block in the synthesis of complex bioactive molecules and advanced materials.

Chemical Structure and Properties

4-Bromo-1-indanone, with the IUPAC name 4-bromo-2,3-dihydroinden-1-one, is an indanone derivative characterized by a bromine atom substituted at the C-4 position of the indene ring.^[1] This substitution provides a reactive site for various chemical transformations, making it a valuable precursor in multi-step syntheses.^[2] The presence of the ketone group and the aromatic ring further contributes to its chemical versatility.

Structural Information

The structure of **4-Bromo-1-indanone** is depicted below:

Caption: 2D Chemical Structure of **4-Bromo-1-indanone**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-indanone** is presented in the table below. The compound typically appears as an orange-brown crystalline powder.^{[2][3]}

Property	Value	Reference(s)
CAS Number	15115-60-3	[2][4]
Molecular Formula	C ₉ H ₇ BrO	[2][4]
Molecular Weight	211.06 g/mol	[2][4]
Appearance	Orange-brown crystalline powder	[2][5]
Melting Point	95-99 °C	[2][4][5]
Boiling Point	125 °C at 1.5 mmHg	[4][5]
Purity	≥ 99% (HPLC)	[4]
Storage Temperature	0 - 8 °C	[4]

Synthesis and Reactivity

Synthetic Routes

The most common method for synthesizing **4-Bromo-1-indanone** is through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.^[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoromethanesulfonic acid.^{[1][6]}

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **4-Bromo-1-indanone**.

Reactivity

The chemical reactivity of **4-Bromo-1-indanone** is primarily dictated by three functional components: the aromatic bromine substituent, the ketone carbonyl group, and the enolizable α -protons. The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds.^[2] This allows for the introduction of a wide variety of substituents at the 4-position. The ketone functionality can undergo nucleophilic addition and reduction reactions, while the adjacent methylene group can be functionalized via enolate chemistry.

Experimental Protocols

Synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid[6]

This protocol details the synthesis via an intramolecular Friedel-Crafts acylation.

Materials:

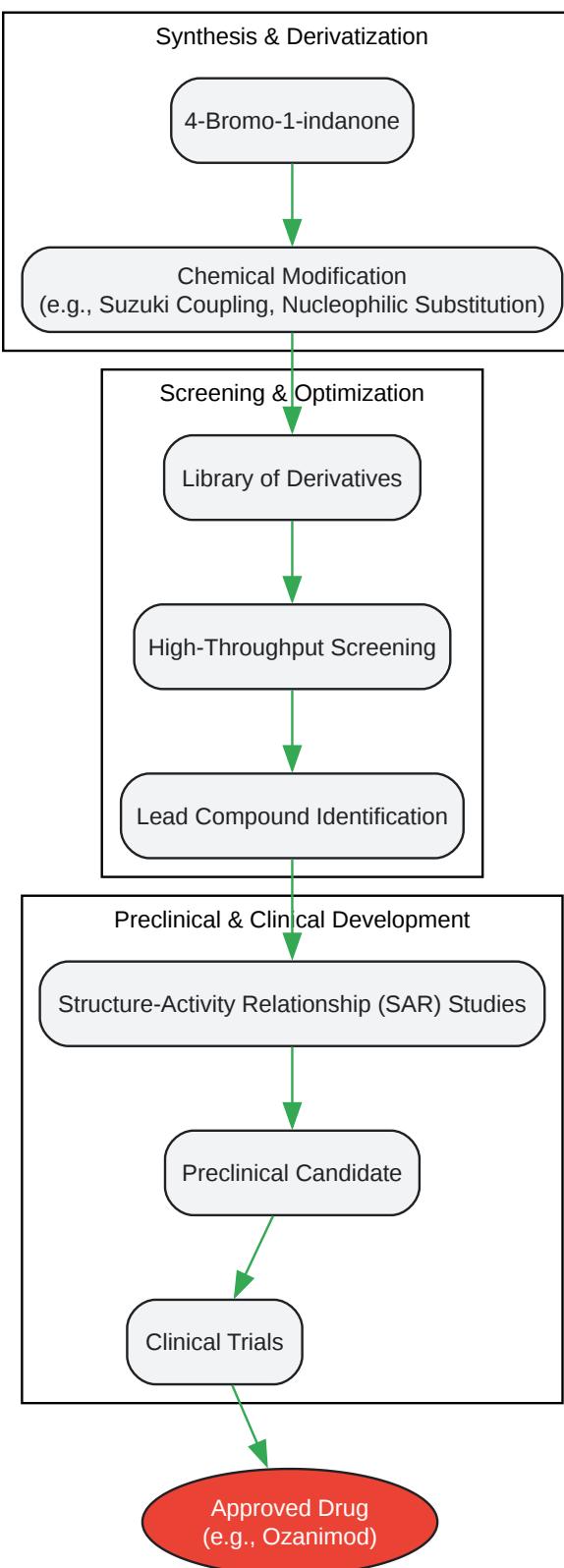
- 3-(2-Bromophenyl)propanoic acid
- 1,2-dichloroethane
- Thionyl chloride (SOCl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Saturated brine solution
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.
- Add thionyl chloride (2.5 equiv) to the solution and reflux the mixture for 24 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
- Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane in a separate reaction vessel.
- Dissolve the crude acid chloride in dichloromethane and add it dropwise to the mechanically stirred AlCl_3 suspension, maintaining the temperature below 27 °C.
- Stir the reaction mixture at room temperature for three hours.
- Quench the reaction by pouring it into a container half-full of ice.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dry the resulting solid in a vacuum oven at 30 °C to yield **4-Bromo-1-indanone** as an off-white solid.

Monitoring and Purification: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[\[5\]](#)[\[6\]](#) The final product can be further purified by flash column chromatography if necessary.[\[6\]](#)


Applications in Research and Drug Development

4-Bromo-1-indanone is a highly valued intermediate in the pharmaceutical industry due to its versatile structure, which serves as a scaffold for a wide range of biologically active compounds.[2][4]

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of drugs targeting various therapeutic areas:

- Neurological Disorders: It is a precursor in the synthesis of compounds like Donepezil, which is used for the treatment of Alzheimer's disease.[1]
- Immunomodulation: It serves as an intermediate in the preparation of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.[5]
- Oncology: The indanone scaffold is present in numerous compounds investigated for their anti-cancer properties.[1][2][4] **4-Bromo-1-indanone** provides a convenient starting point for creating libraries of derivatives for screening.[2]
- Analgesics: It is used to prepare TRPV1 antagonists, which are being explored as potential analgesics.[5]

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-1-indanone** in a typical drug discovery workflow.

Other Applications

Beyond pharmaceuticals, **4-Bromo-1-indanone** is utilized in:

- Material Science: For the formulation of advanced materials, including polymers and coatings.[\[4\]](#)
- Biochemical Research: As a tool to study biological pathways and identify potential drug targets.[\[4\]](#)

Spectroscopic Profile

The characterization of **4-Bromo-1-indanone** is routinely performed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the downfield region), and two methylene groups of the five-membered ring (typically as triplets in the aliphatic region).
 - ^{13}C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon significantly downfield (around 190-210 ppm), along with signals for the aromatic and aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of $1690\text{-}1715\text{ cm}^{-1}$. Aromatic C=C and C-H stretching vibrations are also present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight (211.06), with a characteristic isotopic pattern due to the presence of the bromine atom (^{79}Br and ^{81}Br).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Bromo-1-indanone** is associated with the following hazards:[\[7\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area at the recommended temperature of 0 - 8 °C.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-1-indanone | 15115-60-3 [chemicalbook.com]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-1-indanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057769#4-bromo-1-indanone-chemical-properties-and-structure\]](https://www.benchchem.com/product/b057769#4-bromo-1-indanone-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com